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Compound of Interest

Compound Name: DRAQ7

Cat. No.: B1164519

For Researchers, Scientists, and Drug Development Professionals

DRAQ?7 is a far-red fluorescent, cell-impermeant DNA dye that serves as a critical tool for
assessing cell viability. Its unique properties make it an invaluable reagent in a wide array of
applications, including flow cytometry, fluorescence microscopy, and high-content screening.
This guide provides a detailed exploration of its mechanism of action, experimental protocols,
and key technical data.

Core Mechanism of Action

DRAQ7's mechanism of action is fundamentally based on its selective permeability and high
affinity for double-stranded DNA (dsDNA). As a water-soluble anthraquinone derivative,
DRAQ7 cannot cross the intact plasma membrane of viable cells.[1][2] However, in cells with
compromised membrane integrity—a hallmark of late apoptosis or necrosis—DRAQ7 readily
enters and intercalates with nuclear dsDNA.[3][4] This binding event results in a strong far-red
fluorescence signal, allowing for the clear identification and quantification of non-viable cells.[5]

The key features of DRAQ7's mechanism are:

o Cell Membrane Impermeability: In healthy cells, the intact plasma membrane acts as a
barrier, excluding the charged DRAQ7 molecule.[1]

e Entry Upon Membrane Compromise: Events such as apoptosis, necrosis, or mechanical
damage lead to the loss of membrane integrity, creating pores through which DRAQ7 can
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pass.[1][6]

» High-Affinity dsDNA Binding: Once inside the cell, DRAQ7 exhibits a high affinity for dSDNA,

localizing its fluorescent signal primarily to the nucleus.[1]

o Far-Red Fluorescence: Upon binding to dsDNA, DRAQ?7 emits a bright signal in the far-red

region of the spectrum, minimizing spectral overlap with other common fluorophores like

GFP and FITC.[7][8]

This straightforward yet robust mechanism allows for its use in both endpoint and kinetic real-

time cell viability assays, as it is non-toxic to healthy cells over extended periods.[3][5]

Quantitative Data Summary

The following tables summarize the key quantitative properties of DRAQ7, providing essential

information for experimental design and data interpretation.

Property Value Reference(s)
Chemical Class Anthraquinone derivative [2][5]

Target Double-stranded DNA (dsDNA)  [2][4]

Cell Permeability Impermeant to live cells [1][2]

Toxicity Non-toxic in long-term cultures  [3][5][6]
Solubility Water-soluble [1][6]
Spectral Property Wavelength (nm) Reference(s)
Excitation Maxima 599/ 644 [11197[10]
Sub-optimal Excitation 488, 568, 633 [7]

Emission Maximum 694 (when intercalated with CII[L0]

dsDNA)

Emission Range

>665 into the infra-red

[317]
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Experimental Protocols
Protocol 1: Dead Cell Exclusion in Flow Cytometry

This protocol details the use of DRAQ?7 for identifying and excluding non-viable cells from
analysis in a mixed cell population.

Materials:

Cell suspension

Phosphate-buffered saline (PBS) or appropriate buffer

DRAQ7™ solution (typically 0.3 mM)

Flow cytometer

Procedure:

Prepare a single-cell suspension at a concentration of <5 x 10”5 cells/mL in your chosen
buffer.[9]

o Add DRAQ7™ to a final concentration of 1-5 uM. A common starting concentration is 3 uM.
[2][9] Titration is recommended to determine the optimal concentration for your specific cell
type and experimental conditions.[2]

¢ Incubate the cells for 5-15 minutes at room temperature or 37°C, protected from light.[10] No
washing step is required.[2][9]

¢ Analyze the samples on a flow cytometer. Excite with a blue (488 nm), yellow (561 nm), or
red (633/647 nm) laser.[7][9]

o Detect the DRAQ7 signal using a longpass filter above 660 nm (e.qg., 695LP, 715LP, or
780/60 BP).[7][9]

o Gate on the DRAQ7-negative population for analysis of viable cells.

Protocol 2: Nuclear Staining in Fixed Cells for Imaging
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This protocol describes the use of DRAQ7 as a nuclear counterstain in fixed and permeabilized
cells for fluorescence microscopy.

Materials:

e Cells cultured on slides or in imaging plates

e 4% Formaldehyde in PBS

o Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
e DRAQ7™ solution

e Fluorescence microscope

Procedure:

Fix the cells with 4% formaldehyde in PBS for 15-30 minutes at room temperature.
e Wash the cells with PBS.

o Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[9]

e Wash the cells with PBS.

e Dilute DRAQ7™ to a final concentration of 5-20 uM in PBS.[10]

e Add the DRAQ7™ solution to the cells and incubate for at least 5 minutes at room
temperature, protected from light.[10]

e Image the cells using a fluorescence microscope with appropriate filters for far-red emission.
Optimal excitation is achieved with yellow or red light.[9]

Visualizations

Caption: Mechanism of DRAQ?7 action.
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Caption: Flow cytometry workflow for viability.
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Caption: Imaging workflow for nuclear staining.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [DRAQ7: A Technical Guide to its Mechanism of Action
and Applications]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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